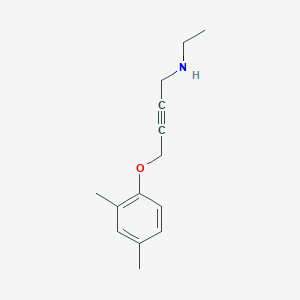
adamantanyl-N-(2-phenylethyl)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamantanyl-N-(2-phenylethyl)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to metabolic degradation
作用机制
Target of Action
Adamantanyl-N-(2-phenylethyl)carboxamide is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting a wide range of potential targets.
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
Given the compound’s adamantane structure, it may exhibit unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s adamantane structure suggests it may exhibit unique stability and reactivity characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-(2-phenylethyl)carboxamide typically involves the reaction of adamantanecarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Adamantanyl-N-(2-phenylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
科学研究应用
Adamantanyl-N-(2-phenylethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
相似化合物的比较
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
Amantadine: An antiviral drug with a similar adamantane core.
Memantine: A drug used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
Adamantanyl-N-(2-phenylethyl)carboxamide is unique due to the presence of both the adamantane core and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for enhanced stability, bioavailability, and potential therapeutic applications compared to other adamantane derivatives .
属性
IUPAC Name |
N-(2-phenylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMGGDFBUATHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)

![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)

![N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B4931427.png)
![1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4931433.png)

![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)
![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)

